molecular formula C6H10ClN3O2 B3380822 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride CAS No. 2060031-88-9

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Cat. No. B3380822
CAS RN: 2060031-88-9
M. Wt: 191.61
InChI Key: WWVXZBDDXNLVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2413903-61-2 . It has a molecular weight of 191.62 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is “4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” and its InChI Code is "1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H" . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 191.62 .

Scientific Research Applications

Anticancer Agents

The compound has been used in the synthesis of anticancer agents. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Antimicrobial Agents

1,2,4-Triazole compounds, including the one , have been found to possess broad-spectrum antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-inflammatory Agents

1,2,4-Triazole compounds have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Agents

These compounds have also been found to have antiviral properties . This could make them useful in the development of new antiviral drugs.

Antidepressant Agents

1,2,4-Triazole compounds have been found to have antidepressant properties . This could make them useful in the treatment of depression and other mood disorders.

Peptide Bond Surrogates

The 1,4-disubstituted 1,2,3-triazoles are surrogate for the peptide bond . They show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Antidiabetic Agents

1,2,4-Triazole compounds have been found to have antidiabetic properties . This could make them useful in the treatment of diabetes.

Antimigraine Agents

1,2,4-Triazole compounds have been found to have antimigraine properties . This could make them useful in the treatment of migraines.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action:

The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .

Mode of Action:

TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .

Biochemical Pathways:

While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:

Pharmacokinetics (ADME Properties):

Result of Action:

TBTA-HCl’s action leads to various molecular and cellular effects:

Action Environment:

Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:

properties

IUPAC Name

4-(2H-triazol-4-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVXZBDDXNLVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 2
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 3
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 4
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 5
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 6
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

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